molecular formula C13H24N2O5 B15179646 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile CAS No. 80900-28-3

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile

Cat. No.: B15179646
CAS No.: 80900-28-3
M. Wt: 288.34 g/mol
InChI Key: ANZGDQIYVOSPQQ-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal cations, which makes them valuable in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes multiple oxygen atoms and a nitrogen atom within a large ring, allowing it to interact with various ions and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile typically involves the cyclization of linear precursors containing ethylene glycol units and an amine group. One common method involves the reaction of bis(2-chloroethyl) ether with a primary amine in the presence of a base, such as sodium hydroxide, to form the macrocyclic ring. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.

    Metal Cations: Metal salts, such as sodium chloride or potassium iodide, are often used in complexation reactions.

    Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include substituted amines or ethers.

    Complexes: The major products of complexation reactions are metal-cation complexes, which can be isolated and characterized by various analytical techniques.

Scientific Research Applications

1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile exerts its effects primarily involves the formation of stable complexes with metal cations. The oxygen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating their transport across membranes or their separation from mixtures. The nitrogen atom can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: This compound is similar in structure but lacks the carbonitrile group, which can affect its binding properties and reactivity.

    1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile: This compound has a similar macrocyclic structure but with different substituents, leading to variations in its chemical behavior and applications.

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms within its macrocyclic ring, which allows for versatile interactions with various ions and molecules

Properties

CAS No.

80900-28-3

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

1,4,7,10,13-pentaoxa-16-azacyclooctadecane-16-carbonitrile

InChI

InChI=1S/C13H24N2O5/c14-13-15-1-3-16-5-7-18-9-11-20-12-10-19-8-6-17-4-2-15/h1-12H2

InChI Key

ANZGDQIYVOSPQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOCCN1C#N

Origin of Product

United States

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